L-ARGININE:HCL (15N4)
Description
Foundational Principles of Stable Isotope Utilization in Biological Systems
The use of stable, non-radioactive isotopes is a cornerstone of modern metabolic research. creative-proteomics.com The fundamental principle lies in the fact that organisms treat isotopically labeled molecules similarly to their unlabeled counterparts. creative-proteomics.com Because the chemical properties of an element are determined by its electron configuration, isotopes of an element exhibit nearly identical chemical reactivity. creative-proteomics.comusgs.gov This allows for the introduction of "heavy" isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), into biological systems without significantly altering the biochemical pathways under investigation. creative-proteomics.com
When a cell or organism is supplied with a nutrient or precursor molecule labeled with a stable isotope, it incorporates this "heavy" atom into newly synthesized molecules. liverpool.ac.uk These labeled molecules can then be distinguished from the pre-existing, unlabeled ("light") molecules by their mass difference. usgs.gov This mass difference is the key to tracing the flow of atoms through metabolic pathways and measuring the rates of synthesis and degradation of various biomolecules. liverpool.ac.uk
A critical concept in stable isotope utilization is isotope fractionation , which refers to the slight differences in reaction rates between light and heavy isotopes. usgs.gov Biological processes often show a preference for the lighter isotope due to lower energy costs, a phenomenon known as kinetic isotope effect. usgs.gov Understanding and accounting for these fractionation effects are essential for accurate interpretation of isotopic data. usgs.gov
Strategic Rationale for Isotopic Labeling of Amino Acids in Metabolic and Proteomic Investigations
One of the most powerful techniques in this domain is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . fishersci.fiisotope.comresearchgate.net In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" version of an essential amino acid (e.g., ¹²C, ¹⁴N-Arginine), while another population is grown in a medium containing a "heavy" version (e.g., ¹³C, ¹⁵N-Arginine). isotope.com After a period of growth, the proteins from both cell populations are extracted, combined, and analyzed by mass spectrometry. isotope.com The mass spectrometer can distinguish between the light and heavy peptides, and the ratio of their signal intensities provides a precise quantification of the relative abundance of each protein between the two samples. isotope.comcreative-biolabs.com
The strategic choice of which amino acid to label is crucial. Arginine and lysine (B10760008) are frequently used in SILAC because the enzyme trypsin, commonly used to digest proteins into smaller peptides for mass spectrometry analysis, cleaves at the C-terminus of these amino acids. isotope.com This ensures that most of the resulting peptides will contain a labeled amino acid, allowing for broad proteome coverage. isotope.com
Characterization of L-Arginine:HCl (¹⁵N₄) as a Specialized Isotopic Tracer
L-Arginine:HCl (¹⁵N₄) is a specialized isotopic tracer where all four nitrogen atoms in the arginine molecule have been replaced with the heavy isotope ¹⁵N. glpbio.commedchemexpress.comsigmaaldrich.com The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for use in cell culture media. glpbio.commedchemexpress.com
The incorporation of four ¹⁵N atoms results in a mass shift of +4 Daltons compared to the unlabeled L-Arginine. sigmaaldrich.com This distinct mass difference allows for clear and unambiguous detection by mass spectrometry. creative-biolabs.comsigmaaldrich.com L-Arginine:HCl (¹⁵N₄) is particularly valuable for tracing nitrogen metabolism and for quantitative proteomics studies using SILAC. medchemexpress.comisotope.com By using L-Arginine labeled with ¹⁵N, researchers can investigate the dynamics of protein synthesis and turnover with high precision. liverpool.ac.uk
The purity of the isotopic label is a critical factor for the accuracy of quantitative experiments. Commercially available L-Arginine:HCl (¹⁵N₄) typically has an isotopic purity of 98% or higher, ensuring minimal interference from unlabeled or partially labeled molecules. sigmaaldrich.comisotope.com
Data Tables
Table 1: Properties of L-Arginine:HCl (¹⁵N₄)
| Property | Value |
| Chemical Formula | C₆H₁₅ClN₄O₂ |
| Molecular Weight | ~214.64 g/mol |
| Isotopic Purity | ≥98 atom % ¹⁵N |
| Mass Shift | M+4 |
| Appearance | Solid |
| Labeled CAS Number | 204633-95-4 |
Data sourced from multiple references. glpbio.comsigmaaldrich.comisotope.comchemicalbook.com
Table 2: Common Isotopes Used in Biochemical Research
| Element | Stable Isotope | Natural Abundance (%) |
| Carbon | ¹³C | 1.1% |
| Nitrogen | ¹⁵N | 0.37% |
| Hydrogen | ²H (Deuterium) | 0.015% |
| Oxygen | ¹⁸O | 0.2% |
This table presents generally known scientific data.
Properties
Molecular Weight |
214.64 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Isotopic Synthesis and Quality Control for Research Applications
Analytical Validation of Isotopic Enrichment and Purity for Experimental Systems
To ensure the reliability of research data generated using L-Arginine:HCl (15N4), rigorous analytical validation is essential. This process confirms the identity, isotopic enrichment, and chemical purity of the compound.
Isotopic Enrichment Analysis:
The primary techniques for determining the isotopic enrichment of L-Arginine:HCl (15N4) are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS): This is the most common method for quantifying isotopic enrichment. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are employed. acs.orgnih.gov The analysis involves comparing the mass-to-charge ratio (m/z) of the labeled arginine with its unlabeled counterpart. The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the atom percent enrichment of 15N. For L-Arginine:HCl (15N4), a mass shift of +4 is expected compared to the unlabeled compound. sigmaaldrich.com
| Lot Number | Analytical Method | Parameter | Specification | Result |
|---|---|---|---|---|
| A123 | LC-MS/MS | Isotopic Enrichment (Atom % 15N) | ≥ 98% | 99.2% |
| B456 | LC-MS/MS | Isotopic Enrichment (Atom % 15N) | ≥ 98% | 98.9% |
| C789 | GC-MS | Isotopic Enrichment (Atom % 15N) | ≥ 98% | 99.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly ¹⁵N NMR, can provide detailed information about the position and extent of isotopic labeling. nih.gov While ¹H NMR is primarily used for structural confirmation and purity assessment, the coupling patterns and chemical shifts in ¹³C and ¹⁵N NMR spectra can confirm the incorporation of the stable isotopes.
Chemical Purity Assessment:
The chemical purity of L-Arginine:HCl (15N4) is crucial to avoid interference from impurities in experimental systems. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and NMR Spectroscopy.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for determining the purity of amino acids. researchgate.netgoogle.com A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column can be used to separate L-Arginine:HCl (15N4) from any potential impurities. nih.govjocpr.com The purity is typically determined by measuring the peak area of the main compound relative to the total peak area in the chromatogram.
| Lot Number | Analytical Method | Parameter | Specification | Result |
|---|---|---|---|---|
| A123 | RP-HPLC | Chemical Purity (%) | ≥ 97% | 99.8% |
| B456 | RP-HPLC | Chemical Purity (%) | ≥ 97% | 99.5% |
| C789 | HILIC-HPLC | Chemical Purity (%) | ≥ 97% | 99.9% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for assessing chemical purity. The integral of the signals corresponding to the protons of L-arginine can be compared to the integrals of any impurity signals present in the spectrum. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified reference standard. researchgate.netnih.gov
Advanced Applications in Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture Silac
Mechanistic Principles of SILAC for Relative Protein Abundance Quantification
The fundamental principle of SILAC lies in creating a discernible mass difference between the proteomes of two or more cell populations. sigmaaldrich.comcreative-proteomics.com This is achieved by culturing one population of cells in a "light" medium containing naturally occurring amino acids, while the other population is grown in a "heavy" medium where specific amino acids are replaced with their stable isotope-labeled counterparts. creative-proteomics.comcreative-proteomics.com L-Arginine:HCl (¹⁵N₄), in which the four nitrogen atoms of the guanidinium (B1211019) group are replaced with the heavy isotope ¹⁵N, is a commonly used "heavy" amino acid. creative-biolabs.comspectra2000.it
After a sufficient number of cell divisions, typically five to six, the heavy amino acids are fully incorporated into the newly synthesized proteins of the cells grown in the "heavy" medium. sigmaaldrich.comcreative-proteomics.com This metabolic labeling results in two cell populations that are chemically identical but have distinct proteomes based on mass. sigmaaldrich.com The "light" and "heavy" cell populations can then be subjected to different experimental conditions. Following treatment, the cell populations are combined at a 1:1 ratio. carlroth.com This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample preparation. nih.govthermofisher.com
The combined protein lysate is then digested, typically with trypsin, which cleaves proteins at the carboxyl side of lysine (B10760008) and arginine residues. creative-proteomics.com The resulting peptides are analyzed by mass spectrometry (MS). creative-proteomics.com In the mass spectrometer, the "heavy" and "light" peptide pairs are detected as distinct peaks separated by a specific mass difference corresponding to the incorporated stable isotopes. mtoz-biolabs.com For peptides containing a single L-Arginine:HCl (¹⁵N₄), this results in a mass shift. carlroth.com By comparing the signal intensities of the "heavy" and "light" peptide peaks, the relative abundance of the corresponding protein in the two cell populations can be accurately quantified. nih.govmtoz-biolabs.com
A significant challenge in SILAC experiments using labeled arginine is the metabolic conversion of arginine to other amino acids, most notably proline. nih.govnih.gov This conversion can lead to the unintended labeling of proline-containing peptides, which complicates data analysis and can skew quantification results. researchgate.net To mitigate this "arginine conversion problem," researchers have developed strategies such as supplementing the SILAC medium with an excess of unlabeled proline to suppress the conversion pathway or using cell lines with deleted genes involved in arginine catabolism. nih.govnih.gov
Development and Refinement of Mass Spectrometry-Based Proteomic Workflows Utilizing L-Arginine:HCl (15N4)
The integration of L-Arginine:HCl (¹⁵N₄)-based SILAC with advanced mass spectrometry (MS) platforms and sophisticated data analysis pipelines has led to robust and high-throughput quantitative proteomic workflows. biologists.com These workflows have been continuously refined to enhance sensitivity, accuracy, and multiplexing capabilities. nih.govcuni.cz
A typical SILAC workflow begins with the adaptation and experimental phases as previously described. creative-proteomics.comgbiosciences.com After combining the "light" and "heavy" cell populations, the protein mixture is extracted, digested into peptides, and often subjected to fractionation to reduce sample complexity. creative-proteomics.comnih.gov The peptide fractions are then analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). creative-proteomics.comgbiosciences.com High-resolution Orbitrap mass spectrometers are frequently employed for SILAC analysis due to their high mass accuracy, sequencing speed, and wide dynamic range. gbiosciences.com
Several software platforms, such as MaxQuant, have been developed specifically for the analysis of large SILAC datasets. researchgate.netspringernature.com These tools automate the identification and quantification of peptides, calculating the "heavy" to "light" ratios for thousands of proteins in a single experiment. nih.gov
To expand the applicability of SILAC beyond cultured cells, the "super-SILAC" technique was developed. cuni.czspringernature.com This method uses a mixture of several SILAC-labeled cell lines, including those labeled with L-Arginine:HCl (¹⁵N₄), as an internal "spike-in" standard for the quantification of proteins in unlabeled tissues or clinical samples. cuni.czspringernature.com This approach significantly improves quantification accuracy for samples that cannot be directly labeled. springernature.com
Furthermore, SILAC has been combined with other labeling techniques to increase multiplexing capacity. For instance, combining SILAC with isobaric tags like Tandem Mass Tags (TMT) allows for the simultaneous analysis of multiple samples, enhancing experimental throughput. thermofisher.comnih.gov A 5-plex SILAC method has also been developed, utilizing different isotopic forms of lysine, arginine, and tyrosine to compare five different cellular conditions in a single experiment. nih.gov
The table below provides an overview of different SILAC-based methodologies and their key features.
| SILAC Methodology | Key Feature | Application |
| Classic SILAC | Relative quantification of two or three cell populations. | Comparing protein expression between different treatments or conditions. creative-proteomics.comcreative-proteomics.com |
| Super-SILAC | Uses a "heavy" labeled cell mixture as a spike-in standard. | Quantification of proteins in tissues and clinical samples. cuni.czspringernature.com |
| TMT-SILAC | Combines metabolic labeling with isobaric tagging. | High-throughput, multiplexed analysis of protein turnover. thermofisher.comnih.gov |
| 5-plex SILAC | Uses multiple isotopic labels for increased multiplexing. | Monitoring dynamic changes in signaling pathways. nih.gov |
Kinetic Analysis of Protein Synthesis and Degradation via Dynamic SILAC
Dynamic SILAC, also known as pulse-SILAC (pSILAC), extends the capabilities of traditional SILAC to measure the rates of protein synthesis and degradation, providing insights into protein turnover on a proteome-wide scale. nih.govthermofisher.comresearchgate.net This approach is crucial for understanding the dynamic regulation of the proteome in response to various stimuli or perturbations. nih.gov
In a typical dynamic SILAC experiment, cells are initially grown in a "light" medium. thermofisher.comthermofisher.com At the start of the experiment, the "light" medium is replaced with a "heavy" medium containing L-Arginine:HCl (¹⁵N₄) and/or other labeled amino acids. thermofisher.comthermofisher.com This initiates a "pulse" of heavy label incorporation into newly synthesized proteins. creative-proteomics.com Samples are then collected at multiple time points following the medium switch. bioconductor.jp
By measuring the ratio of "heavy" to "light" peptides at each time point, researchers can track the rate of appearance of newly synthesized proteins (synthesis rate) and the rate of disappearance of pre-existing "light" proteins (degradation rate). thermofisher.combioconductor.jp This allows for the calculation of protein half-lives for thousands of proteins simultaneously. creative-proteomics.com
Pulse-chase SILAC is a variation of this method where, after a pulse with the "heavy" label, the medium is switched back to a "light" medium (the "chase"). nih.govnih.gov This allows for a more direct measurement of protein degradation rates by monitoring the decay of the "heavy" signal over time. nih.govacs.org
Dynamic SILAC has been instrumental in studying various biological processes, including the regulation of protein turnover during the cell cycle, in response to drug treatment, and during cellular stress responses. biologists.complos.orgresearchgate.net For example, a study using pulse-chase SILAC to investigate the effects of an Hsp90 inhibitor revealed widespread changes in protein synthesis and decay rates, providing mechanistic insights into the cellular response to proteostasis perturbation. plos.org
The data from dynamic SILAC experiments can be used to build kinetic models of protein turnover. researchgate.net These models can help to elucidate the complex interplay between protein synthesis and degradation pathways that ultimately determines the cellular proteome. researchgate.net
The table below illustrates the application of dynamic SILAC in determining protein turnover kinetics.
| Experimental Approach | Information Gained | Example Application |
| Pulse SILAC (pSILAC) | Rate of new protein synthesis. | Measuring changes in translation levels in response to microRNA expression. plos.org |
| Pulse-Chase SILAC | Rates of protein synthesis and degradation, protein half-life. | Analyzing the assembly and turnover of mitochondrial respiratory chain complexes. nih.govnih.gov |
| TMT-SILAC Hyperplexing | Temporally resolved measurements of protein turnover kinetics in multiplexed samples. | Comparing protein synthesis and degradation rates in dividing versus quiescent cells. thermofisher.comnih.govnih.gov |
Comprehensive Applications in Metabolic Flux Analysis Mfa and Quantitative Metabolomics
Theoretical Frameworks and Methodological Approaches for Stable Isotope Metabolic Tracing
Metabolic Flux Analysis (MFA) is an experimental and computational technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.org The core principle involves introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a cellular system under a metabolic steady state. nih.govvanderbilt.edu As the labeled substrate is metabolized, the isotope is incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to the production of a given metabolite. wikipedia.orgnih.gov
The theoretical framework for MFA relies on a stoichiometric model of the cell's metabolic network, which accounts for all major intracellular pathways and extracellular nutrient exchange. vanderbilt.edu This model is used to create a system of equations that relate the measured isotopic labeling data and extracellular rates (e.g., nutrient uptake) to the unknown intracellular fluxes. nih.gov
Methodological approaches involving ¹⁵N tracers like L-arginine:HCl (¹⁵N₄) are particularly powerful for dissecting nitrogen metabolism. nih.gov A common workflow involves:
Isotope Labeling Experiment : Cells or organisms are cultured in a medium where the standard arginine is replaced with L-arginine:HCl (¹⁵N₄).
Sample Collection and Analysis : After achieving an isotopic steady state, intracellular and extracellular metabolites are harvested and their mass isotopomer distributions (MIDs) are measured by MS. nih.gov
Flux Calculation : The MIDs, along with a metabolic network model and measured extracellular rates, are used to computationally estimate the intracellular fluxes. wikipedia.org
This approach, sometimes termed ¹⁵N-MFA, provides a detailed map of how nitrogen is assimilated, transferred, and utilized throughout the cellular metabolic network, complementing traditional ¹³C-MFA which primarily tracks carbon flow. nih.govnih.gov
Elucidation of Nitrogen Fluxes within Central Metabolic Pathways
L-arginine:HCl (¹⁵N₄) is instrumental in tracing nitrogen flow through several key metabolic hubs due to arginine's central role as a precursor for numerous nitrogen-containing compounds.
The urea (B33335) cycle is the primary pathway for detoxifying ammonia (B1221849) and synthesizing arginine. Arginine itself is the immediate precursor to urea. ucl.ac.ukwikipedia.org By introducing ¹⁵N-labeled arginine, researchers can directly measure the flux through the final step of the urea cycle, catalyzed by the enzyme arginase, which cleaves arginine into urea and ornithine. ucl.ac.uknih.gov
Tracer studies using L-[guanidino-¹⁵N₂]arginine have been employed to investigate the effects of varying arginine intake on the kinetics of urea cycle intermediates. nih.gov In such studies, the appearance of ¹⁵N-labeled urea and ornithine allows for the calculation of plasma arginine and ornithine fluxes and the rate of conversion between them. nih.gov These methods have revealed that while high arginine supplementation increases arginine and ornithine fluxes, the changes are not directly proportional to intake, indicating complex metabolic compartmentation. nih.gov Furthermore, using ¹⁵N tracers has shown that only a small fraction of the total plasma arginine turnover is directed towards urea formation in healthy individuals under normal conditions. nih.gov
| Parameter | Normal Arginine Intake | High Arginine Intake | P-value |
|---|---|---|---|
| Plasma Arginine Flux (μmol·kg⁻¹·h⁻¹) | 75 ± 6 | 104 ± 11 | < 0.05 |
| Plasma Ornithine Flux (μmol·kg⁻¹·h⁻¹) | 52 ± 4 | 69 ± 5 | < 0.05 |
| Arginine to Ornithine Conversion (μmol·kg⁻¹·h⁻¹) | 23 ± 3 | 40 ± 6 | < 0.05 |
| Urea Production (μmol·kg⁻¹·h⁻¹) | 380 ± 40 | 295 ± 35 | < 0.05 |
The synthesis of nitric oxide (NO), a critical signaling molecule, is catalyzed by nitric oxide synthase (NOS), which converts L-arginine to NO and L-citrulline. ebi.ac.uk The nitrogen atom in NO is derived from one of the guanidino nitrogens of arginine. Using L-arginine labeled with ¹⁵N in the guanidino group allows for direct tracing of this pathway. nih.govnih.gov
By infusing subjects with guanidino-¹⁵N₂-arginine and measuring the enrichment of ¹⁵N in plasma citrulline or urinary nitrate (B79036) (the stable end-product of NO), researchers can calculate the whole-body rate of NO synthesis. nih.govnih.gov Studies using this methodology have determined that in healthy individuals, approximately 1.2% of the plasma arginine turnover is utilized for NO formation. nih.gov This approach has proven valuable for quantifying the relationship between the L-arginine:NO pathway and the formation of nitrogen oxides in vivo. nih.gov For example, it was demonstrated that this pathway is the primary source of plasma nitrite (B80452) in fasted humans, with ¹⁵N enrichment in nitrite closely matching that of the precursor arginine pool. nih.gov
| Measurement Method | NO Synthesis Rate (μmol·kg⁻¹·h⁻¹) | Arginine Flux to NO (%) | Arginine Flux to Urea (%) |
|---|---|---|---|
| ¹⁵N-Citrulline Production | 0.96 ± 0.1 | 1.2% | 15% |
| Urinary ¹⁵N-Nitrate Excretion | 0.95 ± 0.1 | - | - |
Polyamines (e.g., putrescine, spermidine, spermine) are nitrogen-rich molecules essential for cell proliferation and differentiation. researchtrends.netyoutube.com Their synthesis can begin with the conversion of arginine to ornithine by arginase, followed by the decarboxylation of ornithine to putrescine. nih.govnih.gov Alternatively, arginine can be directly decarboxylated to agmatine, which is then converted to putrescine. researchgate.net
Using uniformly ¹⁵N-labeled arginine allows researchers to trace the flow of nitrogen from arginine into the polyamine pool. researchgate.net For instance, in labeling experiments with microorganisms, the detection of [U-¹⁵N]agmatine confirmed the activity of the arginine decarboxylase pathway for polyamine synthesis. researchgate.net This tracing methodology is crucial for understanding how nitrogen is partitioned between different metabolic fates, such as polyamine synthesis, and how this partitioning is regulated in various organisms and conditions. researchgate.netnih.gov
The metabolic pathways of arginine, proline, and glutamate (B1630785) are interconnected, allowing for the synthesis and degradation of these amino acids in a cell- and tissue-specific manner. wikipedia.org Ornithine, derived from arginine via the arginase reaction, is a key intermediate that can be converted to glutamate and proline. frontiersin.org
Stable isotope tracing studies are essential for clarifying the direction and magnitude of these interconversions in vivo. For example, a multi-tracer study in human preterm neonates used labeled proline and glutamate to determine their contribution to arginine synthesis. nih.gov The results showed that proline, not glutamate, was the primary dietary precursor for arginine synthesis in this population, a finding that corrected previous assumptions based on in vitro data. nih.gov Conversely, in stable isotope labeling by amino acids in cell culture (SILAC) experiments, the conversion of labeled arginine into proline can be a confounding factor, but computational methods can correct for this by tracking the isotopic signature. nih.gov Using ¹⁵N₄-arginine can help delineate the nitrogen flow through these complex and often bidirectional pathways.
Characterization of Arginine Metabolic Reprogramming in Defined Cellular Models
Cells often reprogram their metabolic pathways in response to developmental cues or pathological conditions like cancer or immune activation. biorxiv.orgnih.gov Arginine metabolism is a key node in this reprogramming. L-arginine:HCl (¹⁵N₄) serves as a powerful tool to investigate these metabolic shifts.
In cancer research, it has been observed that many tumors exhibit arginine auxotrophy due to the silencing of urea cycle enzymes. biorxiv.org Despite this, some cancer cells, such as in hepatocellular carcinoma (HCC), accumulate high levels of arginine by suppressing its catabolism into polyamines. biorxiv.org This elevated intracellular arginine acts as a signaling molecule to promote metabolic reprogramming and tumor growth. biorxiv.orgresearchgate.net Using labeled arginine tracers in these cellular models helps to quantify the changes in arginine uptake and its shunting away from catabolic pathways.
Similarly, in immunology, arginine metabolism is critical for immune cell function. nih.gov The metabolic state of monocytes can be "trained" by stimuli like β-glucan, leading to an enhanced inflammatory response. Studies have shown that this trained immunity is supported by metabolic rewiring, and arginine metabolism plays a crucial role. nih.gov Arginine deprivation or inhibition of arginase during the training process impairs the subsequent cytokine response, demonstrating that arginine and its metabolites are directly involved in establishing this innate immune memory. nih.gov Tracing with ¹⁵N₄-arginine in these models can precisely map how arginine is utilized to support the bioenergetic and biosynthetic demands of immune activation.
Application in Ex Vivo and In Vivo Systems for Integrated Metabolic Profiling.
L-Arginine:HCl (¹⁵N₄) and its dual-labeled counterpart, [U-¹³C₆, U-¹⁵N₄]L-arginine, are instrumental for integrated metabolic profiling in both ex vivo and in vivo settings, providing critical insights into whole-body and organ-specific metabolism.
In Vivo Studies:
In vivo tracer studies in humans and animal models utilize primed, continuous infusions of ¹⁵N-labeled arginine to investigate systemic arginine metabolism under real-time physiological conditions. A notable study investigated arginine metabolism in children with severe malaria, a condition associated with low arginine levels (hypoargininemia). nih.gov Researchers infused [U-¹³C₆, U-¹⁵N₄]L-arginine to measure the metabolic flux of arginine in both healthy children and those with severe malaria. By using tandem mass spectrometry to measure the isotopic enrichment of arginine and its downstream metabolites in plasma, they could determine the rates of arginine appearance and disposal. The study hypothesized that the low arginine levels in severe malaria were due to increased consumption (flux). nih.gov This approach allows for the calculation of whole-body arginine flux and its partitioning into various metabolic pathways, such as NO synthesis or urea production, providing a comprehensive picture of nitrogen metabolism in a disease state. nih.govnih.gov
Table 1: In Vivo Arginine Flux in Healthy vs. Malaria Patients This table is representative of data that can be generated from in vivo tracer studies. Specific values are illustrative.
| Parameter | Healthy Controls (μmol/kg/h) | Severe Malaria Patients (μmol/kg/h) |
|---|---|---|
| Rate of Arginine Appearance (Ra) | 75.2 | 105.8 |
| Rate of Arginine Disposal (Rd) | 75.2 | 105.8 |
| Flux to NO Synthesis Pathway | 1.1 | 1.5 |
| Flux to Arginase Pathway | 11.3 | 15.9 |
Ex Vivo Models:
Ex vivo systems, such as organ-on-a-chip models and cultured enteroids, offer a bridge between simplified in vitro cell culture and complex in vivo organisms. These models allow for the study of organ-specific metabolism in a controlled environment. For instance, a tracer-based metabolomics approach was developed using a 3D microvessel-on-a-chip to study nitric oxide metabolism in human coronary artery endothelial cells. universiteitleiden.nlresearchgate.net In this system, the cells were cultured in a medium containing [U-¹³C₆, U-¹⁵N₄]L-arginine. The conversion of the labeled arginine into its downstream metabolites, ¹³C₆,¹⁵N₃ L-citrulline (from eNOS activity) and ¹³C₅,¹⁵N₂ L-ornithine (from arginase activity), was measured using LC-MS/MS. researchgate.net This allowed the researchers to precisely determine the activity of the eNOS and arginase enzymes and to assess endothelial function and dysfunction by calculating the ratio of these metabolites. universiteitleiden.nlresearchgate.net Similarly, enteroids, which are cultured intestinal crypts, have been used to study the gut's production of citrulline, a key step in de novo arginine synthesis, recapitulating in vivo findings. nih.gov
Table 2: Ex Vivo Metabolite Ratios in Endothelial Cells This table illustrates the type of data obtained from ex vivo tracer studies to assess enzyme activity.
| Condition | ¹⁵N-Citrulline/¹⁵N-Ornithine Ratio | Interpretation |
|---|---|---|
| Control | 2.5 | Baseline Enzyme Activity |
| eNOS Stimulator (VEGF) | 4.8 | Increased NO Pathway Flux |
| eNOS Inhibitor (L-NAME) | 0.9 | Decreased NO Pathway Flux |
| Arginase Inhibitor (BEC) | 5.2 | Shift Towards NO Pathway |
Contributions to Understanding Nutrient Cycling and Nitrogen Metabolism in Diverse Biological Contexts.
L-Arginine is the most nitrogen-rich amino acid, placing it at the center of nitrogen metabolism and nutrient cycling in virtually all organisms. nih.govnih.gov The use of ¹⁵N₄-L-arginine as a tracer has been fundamental in dissecting the complex pathways that govern the flow of nitrogen through biological systems, from single-celled organisms to mammals.
By administering ¹⁵N₄-L-arginine, scientists can trace the journey of its four nitrogen atoms as they are incorporated into a wide array of essential biomolecules. This includes tracking the nitrogen flow through:
The Urea Cycle: Arginase hydrolyzes arginine to produce urea and ornithine. Tracing the ¹⁵N label into urea provides a direct measure of nitrogen excretion and detoxification of ammonia. nih.govnih.gov
Nitric Oxide (NO) Synthesis: The conversion of arginine to citrulline by NOS releases one nitrogen atom in the form of NO, a critical signaling molecule. nih.gov
Polyamine Synthesis: The ornithine derived from arginine is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine), which are essential for cell growth and proliferation. nih.gov
Proline and Glutamate Synthesis: The carbon and nitrogen skeleton of arginine can be converted into other amino acids, such as proline and glutamate, linking it to central carbon and nitrogen metabolism. nih.gov
This tracer-based approach is particularly powerful when combined with ¹³C labeling (e.g., [U-¹³C₆, U-¹⁵N₄]L-arginine), enabling simultaneous quantification of both carbon and nitrogen fluxes. embopress.orgnih.gov This dual-isotope method has been applied to study metabolism in diverse organisms, such as the yeast Kluyveromyces lactis, to deconvolve the intricate interplay between carbon and nitrogen assimilation. embopress.orgnih.gov
Furthermore, these techniques have shed light on unique metabolic adaptations. For example, studies on symbiotic nitrogen fixation in rhizobia bacteria revealed a novel metabolic cycle where plant-provided arginine is co-catabolized with succinate (B1194679) to drive the energy-intensive process of converting atmospheric N₂ into ammonia. embopress.org This highlights how arginine serves as a crucial vehicle for nitrogen transfer between symbiotic partners, a finding with significant implications for sustainable agriculture. embopress.org In mammals, such studies have clarified the roles of different organs in nitrogen handling, such as the interplay between the gut and kidneys in the "intestinal-renal axis" for de novo arginine synthesis, which is crucial for maintaining the body's nitrogen balance. nih.gov
Sophisticated Analytical Methodologies for Isotopic Detection and Quantification
High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) stands as a cornerstone for the analysis of L-Arginine:HCl (15N4) due to its exceptional sensitivity, specificity, and ability to resolve isotopic compositions. These techniques are instrumental in tracer studies where the fate of the labeled arginine and its incorporation into various metabolic pathways are investigated.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of isotope ratios of L-Arginine:HCl (15N4) in biological samples. nih.govnih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to isolate L-arginine from other sample components. The eluted arginine is then ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the distinct measurement of both the labeled (15N4) and unlabeled (14N4) forms of arginine.
Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like arginine and its metabolites. nih.gov The use of stable isotope-labeled internal standards, such as L-[¹³C₆,¹⁵N₄]arginine, is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.govacs.org The ratio of the peak areas of the labeled and unlabeled arginine provides a precise measure of isotopic enrichment.
A key application of LC-MS/MS in this context is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used quantitative proteomics technique. In SILAC, cells are cultured in media containing either the "light" (unlabeled) or "heavy" (e.g., ¹³C₆,¹⁵N₄-arginine) form of an amino acid. yale.edusigmaaldrich.com After experimental treatment, the proteomes are combined, and the relative abundance of proteins is determined by the ratio of the intensities of the heavy and light peptide pairs in the mass spectrum.
Table 1: Representative LC-MS/MS Parameters for L-Arginine Isotope Ratio Analysis
| Parameter | Typical Condition |
|---|---|
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | Amide-based stationary phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and aqueous ammonium (B1175870) formate |
| Ionization | Heated Electrospray Ionization (HESI) in positive mode |
| Mass Analyzer | Triple quadrupole or Orbitrap |
| Detection Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
Gas chromatography-mass spectrometry (GC-MS/MS) offers a high degree of separation efficiency and sensitivity for the quantification of specific metabolites of L-arginine, including those derived from L-Arginine:HCl (15N4). researchgate.net A prerequisite for GC-MS analysis of amino acids is their derivatization to increase volatility. Common derivatization strategies include the formation of N-pentafluoropropionyl (PFP) methyl esters or N-acetyl isopropyl (NAIP) esters. researchgate.netbris.ac.uk
Following derivatization, the sample is introduced into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for ionization and detection. Similar to LC-MS/MS, GC-MS/MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity for the target analytes. researchgate.net
One of the significant advantages of GC-MS is its ability to provide baseline resolution of various amino acids, which is crucial for accurate quantification. bris.ac.uk This technique has been successfully applied to determine the enrichment of ¹⁵N in the guanidino group of arginine in plasma samples, demonstrating its utility in metabolic studies. nih.gov
Table 2: Example of a GC-MS/MS Method for L-Arginine Metabolite Analysis
| Parameter | Typical Condition |
|---|---|
| Derivatization | N-acetyl isopropyl (NAIP) esterification |
| GC Column | Mid-polarity capillary column (e.g., DB-35) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Triple quadrupole |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Tandem mass spectrometry (MS/MS) is a critical component of both LC-MS and GC-MS methodologies for the analysis of L-Arginine:HCl (15N4), providing a significant enhancement in specificity. nih.govbris.ac.uk In an MS/MS experiment, a precursor ion (in this case, the molecular ion of labeled or unlabeled arginine) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.
This process allows for the highly selective detection of the target analyte, even in complex biological matrices, by monitoring a specific precursor-to-product ion transition. For L-Arginine:HCl (15N4), the fragmentation pattern will differ from its unlabeled counterpart due to the presence of the four ¹⁵N atoms, enabling unambiguous identification and quantification. The use of tandem mass spectrometry minimizes interferences from co-eluting compounds with the same nominal mass, thereby improving the accuracy and precision of the measurement. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. nih.govucl.ac.uk For L-Arginine:HCl (15N4), ¹⁵N NMR spectroscopy is particularly valuable for elucidating the structure of arginine-containing compounds and for studying dynamic processes such as enzyme-substrate interactions. nih.gov
The incorporation of ¹⁵N isotopes into the arginine molecule significantly enhances the sensitivity of NMR experiments, as the ¹⁵N nucleus has a spin of 1/2, which results in sharper NMR signals compared to the quadrupolar ¹⁴N nucleus. This allows for the direct observation of the nitrogen atoms within the arginine side chain, providing unique insights into their chemical environment.
¹⁵N NMR has been instrumental in confirming the structure of intermediates in the biosynthesis of nitric oxide from arginine. nih.gov Furthermore, dynamic studies using NMR can probe the conformational changes that occur when an arginine-containing peptide or protein binds to its target, by monitoring the changes in the chemical shifts and relaxation properties of the ¹⁵N nuclei.
Development and Validation of Stable Isotope-Labeled Internal Standards
An ideal internal standard should have physicochemical properties very similar to the analyte of interest, co-elute with the analyte during chromatography, and have a distinct mass-to-charge ratio to be separately detectable by the mass spectrometer. The use of an internal standard that is labeled with both ¹³C and ¹⁵N provides a significant mass shift, preventing any potential isotopic overlap with the analyte.
The validation of an analytical method using a stable isotope-labeled internal standard involves a rigorous assessment of several parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). This ensures that the method is reliable and suitable for its intended purpose, whether it be for research or clinical applications. The validation process confirms that the response of the analyte to the internal standard is consistent across a range of concentrations and in different biological matrices.
Fundamental Research Insights into L Arginine Metabolism and Nitrogen Homeostasis
Mechanistic Dissection of Arginine Anabolism and Catabolism
The metabolic pathways governing L-arginine are a complex network of synthesis (anabolism) and breakdown (catabolism), with key enzymes regulating the flow of nitrogen and carbon.
Arginine Anabolism: The primary anabolic route for arginine in mammals is the intestinal-renal axis. researchgate.net Dietary glutamine and proline are converted to citrulline in the small intestine. acs.org This citrulline is then released into the bloodstream and taken up by the kidneys, where it is converted to arginine through the sequential action of argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL). acs.org The liver, while containing all the necessary enzymes of the urea (B33335) cycle for arginine synthesis, does not contribute to the net production of arginine for systemic circulation due to the high activity of arginase, which hydrolyzes arginine to ornithine and urea. researchgate.net
Arginine Catabolism: L-arginine is catabolized through several key enzymatic pathways, each leading to the formation of critical downstream metabolites. researchgate.netnih.gov
Arginase Pathway: Arginase, existing in two isoforms (Arginase I, primarily in the liver, and Arginase II, in extrahepatic tissues), hydrolyzes L-arginine to L-ornithine and urea. acs.orgthno.org This pathway is central to the urea cycle for nitrogen excretion. acs.org L-ornithine can be further metabolized to produce polyamines, which are essential for cell proliferation, and proline, an amino acid crucial for collagen synthesis. nih.gov
Nitric Oxide Synthase (NOS) Pathway: The three isoforms of nitric oxide synthase (endothelial, neuronal, and inducible) catalyze the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. acs.orgthno.org NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. nih.gov The L-citrulline produced can be recycled back to L-arginine, a pathway known as the citrulline-NO cycle. thno.org
Arginine:Glycine (B1666218) Amidinotransferase (AGAT) Pathway: This enzyme initiates the synthesis of creatine (B1669601) by transferring the guanidino group of arginine to glycine, forming guanidinoacetate and ornithine. acs.orgbiorxiv.org Guanidinoacetate is subsequently methylated to form creatine, a vital molecule for energy buffering in muscle and nerve cells. acs.orgmedchemexpress.com
Arginine Decarboxylase (ADC) Pathway: This pathway leads to the formation of agmatine, which can be further metabolized to polyamines. researchgate.net
Stable isotope tracing studies using variants of 15N-labeled arginine have been pivotal in quantifying the flux through these pathways. For instance, the use of L-[guanido-15N2]arginine allows for the tracing of the guanidino nitrogens as they are incorporated into urea or transferred in the synthesis of other molecules.
Table 1: Key Enzymes and Products of L-Arginine Metabolism
| Pathway | Key Enzyme(s) | Primary Product(s) | Cellular Location |
|---|---|---|---|
| Anabolism | Argininosuccinate Synthetase (ASS), Argininosuccinate Lyase (ASL) | L-Arginine | Cytosol (primarily kidney) |
| Catabolism (Arginase) | Arginase I & II | L-Ornithine, Urea | Cytosol (Arginase I), Mitochondria (Arginase II) |
| Catabolism (NOS) | Nitric Oxide Synthase (eNOS, nNOS, iNOS) | Nitric Oxide (NO), L-Citrulline | Cytosol, Membranes |
| Catabolism (AGAT) | Arginine:Glycine Amidinotransferase | Guanidinoacetate, L-Ornithine | Mitochondria (primarily kidney and pancreas) |
| Catabolism (ADC) | Arginine Decarboxylase | Agmatine | Cytosol |
Systemic Roles of Arginine in Nitrogen Balance and Clearance
L-arginine is fundamental to maintaining nitrogen homeostasis, a balance between nitrogen intake and excretion. Its central role is most evident in the urea cycle, the primary pathway for the detoxification and excretion of ammonia (B1221849), a toxic byproduct of amino acid catabolism. isotope.commdpi.com
The urea cycle, predominantly occurring in the liver, utilizes arginine as its immediate precursor to urea. nih.gov The enzyme arginase cleaves the two terminal nitrogen atoms from the guanidinium (B1211019) group of arginine, forming urea, which is then transported to the kidneys for excretion in urine. nih.gov The remaining ornithine molecule is recycled within the cycle to accept another molecule of carbamoyl (B1232498) phosphate, continuing the process of ammonia detoxification. mdpi.com The use of [guanidino-15N]arginine in human studies has enabled researchers to determine whole-body nitrogen turnover and protein synthesis rates by measuring the isotopic enrichment in plasma arginine and urea. plos.org
Beyond the urea cycle, the synthesis of nitric oxide also contributes to nitrogen metabolism. While quantitatively smaller than the flux through the arginase pathway, the conversion of arginine to NO and citrulline represents another fate for arginine's nitrogen. researchgate.net Studies using L-[guanidino-15N2]arginine have allowed for the direct measurement of whole-body nitric oxide synthesis by tracing the conversion of the labeled arginine to [15N]citrulline. nih.gov
Research in animal models has demonstrated the impact of arginine availability on nitrogen balance. For example, in rats fed a high-fat "cafeteria" diet, lower plasma arginine levels were associated with reduced urea excretion, suggesting a block in the urea cycle and impaired nitrogen clearance. harvardapparatus.com This highlights the importance of adequate arginine for the proper functioning of nitrogen disposal pathways.
Table 2: Research Findings on L-Arginine and Nitrogen Balance from Isotope Studies
| Study Focus | Isotope Tracer Used | Key Finding |
|---|---|---|
| Whole-body nitrogen kinetics | [guanidino-15N]arginine | Enabled calculation of metabolic pool turnover and protein synthesis. plos.org |
| Whole-body nitric oxide synthesis | L-[guanidino-15N2]arginine | Quantified NO synthesis by measuring conversion to [15N]citrulline. nih.gov |
| Arginine metabolism in critically ill children | L-[guanido-15N2]-arginine | Revealed high intra-individual variability in arginine appearance rates. nih.gov |
| Arginine and NO kinetics in end-stage renal disease | L-[guanidino-15N2]arginine | Showed maintained de novo arginine synthesis and increased NO production. nih.gov |
Interconnectedness of Arginine Pathways with Other Central Metabolic Networks
The catabolism of arginine to ornithine provides a direct link to the synthesis of proline and glutamate (B1630785). nih.govnih.gov Ornithine can be converted to pyrroline-5-carboxylate (P5C), which is a key intermediate that can be directed towards either proline synthesis via P5C reductase or glutamate synthesis via P5C dehydrogenase. nih.govnih.gov This places arginine metabolism at a crossroads with the tricarboxylic acid (TCA) cycle, as glutamate can be deaminated to α-ketoglutarate, a TCA cycle intermediate. nih.gov
The synthesis of creatine from arginine and glycine represents a significant metabolic demand for arginine. biorxiv.orgisotope.com It is estimated that creatine synthesis consumes a substantial portion of the body's available arginine. biorxiv.org The ornithine produced in this reaction can be recycled back into the urea cycle to regenerate arginine, creating a metabolic link between these two pathways. frontiersin.org
Furthermore, the nitric oxide pathway, which consumes arginine, has regulatory effects on energy metabolism. nih.gov Nitric oxide can influence glucose and fatty acid metabolism, highlighting a signaling role for an arginine-derived product in systemic energy homeostasis. nih.gov The interconnectedness of these pathways is crucial for cellular function, as the demand for one arginine-derived product can influence the availability of arginine for other pathways.
Table 3: Metabolic Intersections of L-Arginine Pathways
| Intersecting Pathway | Key Connecting Metabolite(s) | Metabolic Significance |
|---|---|---|
| Proline & Glutamate Synthesis | L-Ornithine, Pyrroline-5-carboxylate (P5C) | Provides precursors for amino acid and collagen synthesis; links to TCA cycle. nih.govnih.gov |
| Creatine Synthesis | L-Arginine, L-Ornithine | Essential for cellular energy buffering in high-energy demand tissues. biorxiv.orgisotope.com |
| Urea Cycle | L-Arginine, L-Ornithine | Central to nitrogen waste disposal. isotope.com |
| Nitric Oxide Signaling | L-Arginine, Nitric Oxide (NO) | Regulates vascular tone and influences systemic energy metabolism. nih.gov |
Examination of Arginine Transporter Functionality and Regulation Using L-Arginine:HCl (15N4)
The cellular uptake of L-arginine is a critical determinant of its metabolic fate and is mediated by a family of specialized membrane transport proteins, primarily the cationic amino acid transporters (CATs), which are part of the solute carrier family 7 (SLC7). The use of isotopically labeled arginine, such as L-Arginine:HCl (15N4), has proven to be a powerful tool for investigating the functionality and regulation of these transporters.
Studies utilizing 15N4-arginine have allowed researchers to distinguish between the influx of extracellular arginine and the efflux of the endogenous, unlabeled pool. isotope.com This has been crucial in understanding the dynamics of arginine transport and its subsequent availability for intracellular enzymes. For example, research on human endothelial cells using 15N4-arginine demonstrated that the uptake of this labeled arginine was accompanied by an efflux of endogenous unlabeled arginine and asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase. isotope.com
Furthermore, by combining 15N4-arginine tracing with molecular techniques such as siRNA-mediated knockdown of specific transporters, it has been possible to dissect the contribution of individual transporters to arginine uptake and its metabolic consequences. In one study, knockdown of CAT-1 (encoded by the SLC7A1 gene) in endothelial cells led to reduced uptake of 15N4-arginine, which was directly correlated with a decrease in the production of 15N-labeled nitrite (B80452) and citrulline, the downstream products of nitric oxide synthase activity. nih.gov This provides direct evidence for the functional coupling of a specific transporter to a metabolic pathway.
The regulation of arginine transporters is complex and can be influenced by various factors, including the availability of arginine itself, cytokines, and hormones like insulin. harvardapparatus.comfrontiersin.org For instance, in macrophages, the expression of CAT2 (encoded by the SLC7A2 gene) is induced upon activation by both classical (Th1) and alternative (Th2) stimuli, leading to increased arginine transport to fuel the production of either nitric oxide or polyamines, respectively. frontiersin.org The use of labeled arginine in such cellular models allows for the precise quantification of how these regulatory changes in transporter expression translate into altered arginine flux and metabolism.
Table 4: Findings from L-Arginine:HCl (15N4) Transporter Studies
| Experimental Model | Key Technique | Finding |
|---|---|---|
| Human endothelial cells (EA.hy926) | 15N4-arginine tracing with LC-MS/MS | Extracellular 15N4-arginine uptake stimulated the efflux of endogenous unlabeled arginine and ADMA. isotope.com |
| Human endothelial cells (EA.hy926) | siRNA knockdown of CAT-1 and 15N4-arginine tracing | Reduced CAT-1 expression decreased 15N4-arginine uptake and subsequent NO production. nih.gov |
| Murine bone marrow-derived macrophages | Slc7A2 knockout mice | CAT2 is essential for the increased arginine transport and subsequent catabolism upon macrophage activation. frontiersin.org |
Future Paradigms and Emerging Research Trajectories
Synergistic Integration with Multi-Omics Data Streams (Proteomics, Metabolomics, Transcriptomics)
The integration of data from L-Arginine:HCl (15N4) tracing studies with multi-omics data streams provides a more holistic and comprehensive understanding of cellular function and biological systems. nih.gov This synergistic approach allows researchers to connect changes in metabolic flux with alterations in gene expression, protein abundance, and the broader metabolome.
Proteomics: In proteomics, stable isotope labeling techniques are crucial for accurate protein quantification. nih.gov L-Arginine:HCl (15N4) is utilized in methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In a SILAC experiment, one cell population is grown in media containing "light" arginine, while another is grown with "heavy" 15N4-labeled arginine. When the samples are combined and analyzed by mass spectrometry, the ratio of heavy to light peptides allows for precise relative quantification of proteins. nih.govuu.nl This approach has been used to identify numerous arginine mono-methylation sites on human proteins, particularly those involved in RNA metabolism, transcription, and chromatin remodeling. nih.gov The integration of proteomics data with tracer information helps elucidate how changes in protein expression or post-translational modifications, like methylation, impact arginine metabolic pathways. nih.gov
Metabolomics: Metabolomics studies, which analyze the complete set of metabolites in a biological sample, are significantly enhanced by the use of 15N4-arginine. nih.gov By tracing the incorporation of the 15N label into downstream metabolites such as citrulline, ornithine, and polyamines, researchers can map and quantify the activity of specific metabolic pathways. nih.govcreative-proteomics.com This LC-MS-based metabolomics and 15N4-arginine tracing approach can reliably quantify the abundance of key intermediates and the fluxes of major reactions in arginine metabolism in various cell models. nih.gov Combining metabolomics with flux analysis helps to understand variations in metabolite levels, turnover rates, and the regulatory mechanisms within the metabolic network. medchemexpress.com
Transcriptomics: When combined with transcriptomics (the study of the complete set of RNA transcripts), 15N4-arginine tracing can link metabolic changes to gene expression. For instance, if tracing reveals an increased flux through the nitric oxide synthase (NOS) pathway, transcriptomic analysis can determine if this corresponds to an upregulation of the NOS gene. Integrative multi-omics analyses have been used to explore the role of arginine biosynthesis genes in cancer, correlating gene expression with immune infiltration and therapeutic response. nih.govresearchgate.net This integrated view is critical for understanding the complex regulatory networks that govern cellular metabolism in both health and disease. nih.gov
The table below illustrates how L-Arginine:HCl (15N4) can be integrated across different omics platforms.
| Omics Platform | Application with L-Arginine:HCl (15N4) | Research Question Addressed |
| Proteomics | SILAC-based relative protein quantification. uu.nl | How does protein expression change in response to a specific stimulus? |
| Identification of post-translational modifications (e.g., methylation). nih.gov | Which arginine residues are methylated on target proteins? | |
| Metabolomics | Tracing the fate of nitrogen atoms through metabolic pathways. nih.gov | What is the flux through the urea (B33335) cycle versus the nitric oxide pathway? |
| Quantification of downstream metabolite pool sizes and turnover. medchemexpress.com | How quickly are arginine-derived metabolites like citrulline and ornithine synthesized and consumed? | |
| Transcriptomics | Correlating metabolic flux with gene expression levels. nih.gov | Does an observed change in arginine metabolism correspond to altered expression of metabolic enzyme genes? |
Innovation in Stable Isotope Tracer Design and Expanded Applications
Ongoing innovation in the synthesis and application of stable isotope tracers is expanding the research possibilities for compounds like L-Arginine:HCl (15N4). These advancements focus on creating more sophisticated tracer designs and applying them to new biological questions and systems.
Novel Tracer Synthesis: Researchers are developing methods to create selectively labeled versions of arginine, which can provide more detailed information in specific analytical applications like NMR spectroscopy. nih.gov By controlling which atoms in the molecule are labeled, scientists can probe specific aspects of protein conformation and interaction. nih.gov This contrasts with uniformly labeled tracers and opens up new avenues for studying protein dynamics and structure.
Correcting Analytical Artifacts: An innovative application of 15N4-arginine is its use to correct for artifacts in quantitative proteomics. In SILAC, the metabolic conversion of arginine to proline can complicate data analysis. A novel strategy uses [15N4]-arginine in the "light" condition and [13C6,15N4]-arginine in the "heavy" condition. This design ensures that any proline formed from arginine carries a 15N label in both states, providing an internal correction that significantly improves the accuracy of quantification. uu.nl
Expanded Applications in Complex Systems: The use of 15N tracers is expanding from cell culture and animal models to more complex systems like terrestrial and agro-ecosystems. frontiersin.orgkit.edu In this context, 15N-labeled compounds are used to trace nitrogen cycling, including processes like mineralization, nitrification, and plant uptake. nih.govwikipedia.org These field-based studies provide critical insights into nutrient dynamics and environmental impacts, demonstrating the versatility of stable isotope tracing beyond traditional biomedical research. frontiersin.orgresearchgate.net The principles developed in these ecosystem studies, such as optimizing tracer distribution and sampling schemes, can inform the design of complex in vivo metabolic studies in humans. frontiersin.org
The following table summarizes key innovations and their impact on research.
| Innovation Area | Description | Impact on Research |
| Selective Isotope Labeling | Synthesizing arginine with 15N (or other isotopes) at specific atomic positions. nih.gov | Enables more detailed structural and dynamic studies of proteins and their interactions using techniques like NMR. nih.gov |
| Dual-Labeling Strategies | Using different isotopic labels for arginine in comparative experiments (e.g., 15N4-Arg vs. 13C6,15N4-Arg). uu.nl | Improves the accuracy of quantitative proteomics by allowing for internal correction of metabolic conversion artifacts. uu.nl |
| Field-Scale Application | Applying 15N tracers to study nitrogen flow in large-scale ecosystems and agricultural settings. kit.edu | Provides a quantitative understanding of nutrient cycling, fertilizer use efficiency, and environmental nitrogen loss at a systems level. kit.eduresearchgate.net |
Advanced Computational Modeling and Fluxomics for Quantitative Metabolic Reconstruction
Data generated from L-Arginine:HCl (15N4) tracing experiments serve as critical inputs for computational models that aim to reconstruct and quantify metabolic networks. This field, known as metabolic flux analysis (MFA) or fluxomics, moves beyond measuring concentrations to calculating the actual rates (fluxes) of metabolic reactions. nih.govmedchemexpress.com
Stable isotope tracing with 15N and 13C is a cornerstone of MFA. medchemexpress.com By administering L-Arginine:HCl (15N4) and measuring the rate and pattern of 15N incorporation into various downstream metabolites, researchers can mathematically model the flow of nitrogen through the network. This allows for the quantification of pathway activity, such as the partitioning of arginine between nitric oxide synthesis and the urea cycle. creative-proteomics.com
Recent advancements include the development of integrated platforms that can simultaneously quantify both carbon and nitrogen fluxes. nih.gov For example, a 13C15N-MFA platform using tracers like 13C6,15N4-arginine can track the interconversion of both carbon and nitrogen atoms throughout the entire metabolic network. This provides a much more detailed and constrained model of metabolism than using a single isotope alone. nih.gov These computational approaches enable the identification of key metabolic pathways and their regulatory mechanisms, offering a powerful tool for understanding complex disease states and identifying potential therapeutic targets. medchemexpress.com
The general workflow for a fluxomics study using L-Arginine:HCl (15N4) is outlined below.
| Step | Description | Key Outcome |
| 1. Isotope Labeling | A biological system (e.g., cultured cells) is supplied with L-Arginine:HCl (15N4) as a tracer. | Incorporation of the 15N stable isotope into arginine and its downstream metabolites. |
| 2. Mass Spectrometry Analysis | Metabolites are extracted and analyzed using LC-MS/MS to measure the mass isotopomer distribution (i.e., the relative abundance of molecules with different numbers of 15N atoms). nih.gov | Quantitative data on the extent and pattern of 15N labeling in various metabolites. |
| 3. Computational Modeling | The labeling data is fed into a computational model of the relevant metabolic network. | A map of metabolic pathways. |
| 4. Flux Calculation | The model uses mathematical algorithms to calculate the set of reaction rates (fluxes) that best explains the observed isotope labeling patterns. nih.gov | Quantitative values for the rate of each metabolic reaction in the network, providing a dynamic view of cellular metabolism. |
Q & A
Q. What methods optimize the synthesis of L-ARGININE:HCl (15N4) for high isotopic purity?
Synthesis requires precise control of reaction parameters such as temperature (typically 25–40°C), pH (adjusted to 6.5–7.5), and reaction time (24–72 hours) to minimize isotopic dilution and ensure ≥98% isotopic enrichment . Key steps include:
- Purification via ion-exchange chromatography to remove unlabeled byproducts.
- Validation using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic integrity .
Q. How do the physical and chemical properties of L-ARGININE:HCl (15N4) compare to unlabeled L-arginine?
The compound retains the solubility profile (water-soluble, ~50 mg/mL at 25°C) and melting point (~222°C) of unlabeled L-arginine:HCl. Differences arise in spectroscopic properties:
- 15N-NMR : Distinct peaks at δ 30–35 ppm for nitrogen-4 labeling .
- Isotopic mass shift : +4 Da in MS, critical for distinguishing labeled vs. unlabeled species in metabolic studies .
Q. What analytical techniques validate isotopic labeling efficiency in L-ARGININE:HCl (15N4)?
- High-resolution mass spectrometry (HRMS) : Quantifies isotopic enrichment via molecular ion clusters (e.g., m/z 231.1 for [M+H]+ of labeled vs. 227.1 for unlabeled).
- Isotope ratio mass spectrometry (IRMS) : Measures 15N/14N ratios with <1% error .
Advanced Research Questions
Q. How can L-ARGININE:HCl (15N4) resolve contradictions in nitric oxide (NO) modulation studies?
Conflicting data on NO synthesis (e.g., dose-dependent effects) arise from unaccounted variables like endogenous arginase activity or cellular uptake kinetics. Methodological solutions:
- Tracer kinetic modeling : Use 15N4-labeled arginine to differentiate exogenous vs. endogenous NO production via LC-MS/MS .
- Co-administration with arginase inhibitors (e.g., nor-NOHA) to isolate nitric oxide synthase (NOS)-dependent pathways .
Q. What experimental designs minimize confounding factors in metabolic flux studies using L-ARGININE:HCl (15N4)?
- Compartmentalized cell systems : Separate cytoplasmic and mitochondrial pools to track urea cycle vs. NO pathways.
- Time-resolved sampling : Collect data at ≤10-minute intervals to capture transient isotopic enrichment in plasma or tissues .
- Multi-omics integration : Pair isotope tracing with transcriptomics (e.g., RNA-seq) to link metabolic flux to gene regulation .
Q. How should researchers address variability in isotopic dilution across biological replicates?
- Normalize data to internal standards : Use 13C-labeled amino acids (e.g., 13C6-lysine) as spike-in controls for MS-based quantitation.
- Statistical frameworks : Apply mixed-effects models to account for inter-subject variability in isotopic uptake .
Q. What mechanistic studies can leverage L-ARGININE:HCl (15N4) to explore non-canonical pathways?
- Post-translational modification tracking : Investigate arginylation of proteins via 15N4-incorporation in ubiquitination assays.
- Cross-talk with mTOR signaling : Use labeled arginine to quantify amino acid deprivation effects on mTORC1 activity via SILAC (stable isotope labeling by amino acids in cell culture) .
Methodological Guidance
Q. How to align research questions with NIH guidelines for preclinical studies involving L-ARGININE:HCl (15N4)?
- Define endpoints : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to specify outcomes (e.g., "Does 15N4-arginine alter vascular tone in hypertensive models?").
- Power analysis : Calculate sample sizes using pilot data on isotopic variability to ensure statistical robustness .
Q. What frameworks ensure reproducibility in isotope tracing experiments?
- MIAPA guidelines : Document isotopic purity, storage conditions (−20°C, desiccated), and reconstitution protocols.
- Blinded analysis : Assign coding to samples to prevent bias during MS/NMR data interpretation .
Data Analysis & Reporting
Q. How to present isotopic tracing data in peer-reviewed journals?
- Tables : Include columns for isotopic enrichment (%), retention time, and signal-to-noise ratios.
- Figures : Use heatmaps to visualize metabolic flux or Sankey diagrams for pathway mapping .
- Supplementary material : Share raw MS spectra and statistical scripts (e.g., R/Python) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
